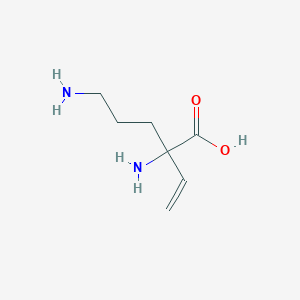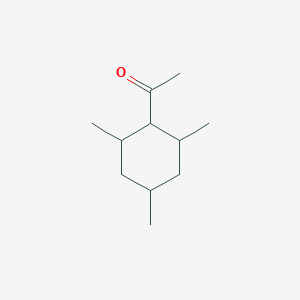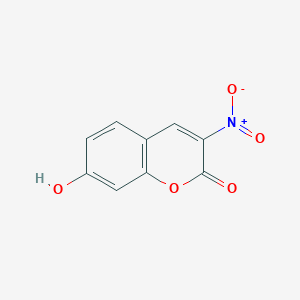
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of the nitro group at the 3-position and the hydroxy group at the 7-position makes it a unique molecule with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- typically involves the nitration of 7-hydroxycoumarin. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position. The reaction conditions must be carefully controlled to avoid over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Used in the development of fluorescent probes and dyes due to its photophysical properties.
Wirkmechanismus
The biological activity of 2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxy group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound can also intercalate into DNA, affecting its replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxycoumarin: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Methoxycoumarin: Contains a methoxy group instead of a hydroxy group, altering its solubility and reactivity.
4-Methylumbelliferone: Has a methyl group at the 4-position, affecting its biological activity and chemical properties.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-3-nitro- is unique due to the presence of both the hydroxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its analogs.
Eigenschaften
CAS-Nummer |
112212-21-2 |
|---|---|
Molekularformel |
C9H5NO5 |
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
7-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C9H5NO5/c11-6-2-1-5-3-7(10(13)14)9(12)15-8(5)4-6/h1-4,11H |
InChI-Schlüssel |
ZCVHIRHWJGWJLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)
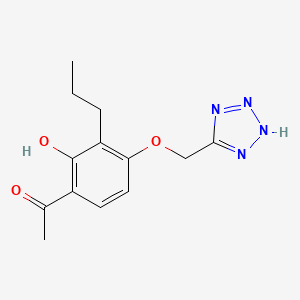

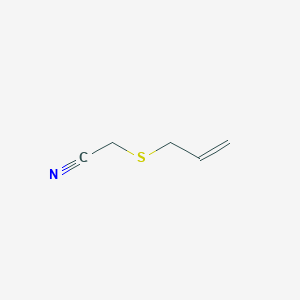
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
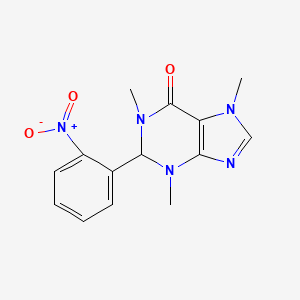
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
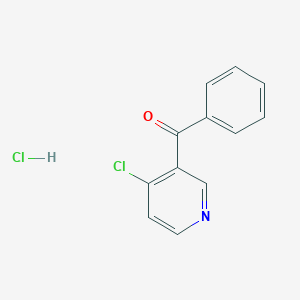
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
